Methyl 3-butenoate

描述

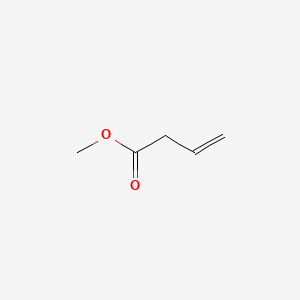

Structure

3D Structure

属性

IUPAC Name |

methyl but-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITITJADGZYSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063150 | |

| Record name | 3-Butenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl 3-butenoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3724-55-8 | |

| Record name | Methyl 3-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-butenoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 3-butenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for methyl 3-butenoate, an important unsaturated ester in organic synthesis.

Core Chemical Properties

This compound is a clear, colorless liquid with the molecular formula C₅H₈O₂.[1] It is classified as a flammable liquid.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Boiling Point | 112 °C | [2] |

| Density | 0.939 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.409 | [2] |

| IUPAC Name | methyl but-3-enoate | [1] |

| SMILES String | COC(=O)CC=C | [2] |

| InChI Key | GITITJADGZYSRL-UHFFFAOYSA-N | [1] |

Chemical Structure

The structure of this compound features a terminal double bond and a methyl ester functional group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis: Fischer Esterification of 3-Butenoic Acid

This protocol describes the synthesis of this compound via the Fischer esterification of 3-butenoic acid with methanol, using sulfuric acid as a catalyst.[3][4][5][6]

Materials:

-

3-Butenoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1.0 mole of 3-butenoic acid with 3.0 moles of anhydrous methanol.

-

Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The crude this compound is then purified by fractional distillation.

Caption: Workflow for the synthesis of this compound.

Purification: Fractional Distillation

Due to its relatively low boiling point and volatility, fractional distillation is an effective method for purifying this compound from less volatile impurities.[7][8]

Procedure:

-

Set up a fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at or near the boiling point of this compound (112 °C).

Analytical Methods

Sample Preparation: [9][10][11][12][13][14]

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

~5.8 ppm (ddt, 1H, -CH=CH₂)

-

~5.1 ppm (dq, 1H, -CH=CH₂ cis)

-

~5.0 ppm (dq, 1H, -CH=CH₂ trans)

-

~3.7 ppm (s, 3H, -OCH₃)

-

~3.1 ppm (dt, 2H, -CH₂-)

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

~171 ppm (C=O)

-

~131 ppm (-CH=)

-

~118 ppm (=CH₂)

-

~52 ppm (-OCH₃)

-

~38 ppm (-CH₂-)

-

Sample Preparation: [15][16][17][18][19] As a liquid, this compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a thin film between salt plates (NaCl or KBr).

Expected Absorptions:

-

~3080 cm⁻¹ (=C-H stretch)

-

~2950 cm⁻¹ (C-H stretch)

-

~1740 cm⁻¹ (C=O ester stretch)

-

~1645 cm⁻¹ (C=C stretch)

-

~1170 cm⁻¹ (C-O stretch)

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Method Parameters (Illustrative): [20][21][22][23][24][25]

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

Caption: General analytical workflow for this compound.

References

- 1. This compound | C5H8O2 | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 3724-55-8 [sigmaaldrich.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. homework.study.com [homework.study.com]

- 6. uakron.edu [uakron.edu]

- 7. scienceready.com.au [scienceready.com.au]

- 8. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 9. benchchem.com [benchchem.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 14. organomation.com [organomation.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 17. agilent.com [agilent.com]

- 18. jascoinc.com [jascoinc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. multimedia.3m.com [multimedia.3m.com]

A Comprehensive Technical Guide to Methyl 3-butenoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 3724-55-8

This technical guide provides an in-depth overview of Methyl 3-butenoate, a versatile olefin ester with applications in organic synthesis and as a key intermediate in the formation of complex molecules. This document outlines its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis.

Physicochemical and Safety Data

This compound is a clear, colorless liquid.[1] Its key physicochemical properties and safety information are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3724-55-8 | [1] |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Density | 0.939 g/mL at 25 °C | |

| Boiling Point | 112 °C | |

| Flash Point | 20 °C (68 °F) - closed cup | |

| Refractive Index | n20/D 1.409 | |

| InChI Key | GITITJADGZYSRL-UHFFFAOYSA-N | |

| SMILES | COC(=O)CC=C |

Table 2: GHS Safety and Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 2) | GHS02 | Danger | H225: Highly flammable liquid and vapor[1] |

Precautionary Statements: P210[1]

Applications in Synthesis

This compound serves as a valuable building block in organic chemistry. It is utilized as an intermediate for Palladium-catalyzed alkylations.[2] Furthermore, it can be employed in the synthesis of dipeptide olefin isosteres through intermolecular olefin cross-metathesis.[3] Another notable reaction is its iron carbonyl-promoted isomerization to form α,β-unsaturated esters.[3][4] It has also been identified as a reaction product during the flash vacuum thermolysis of (−)-cocaine.[3][4]

Experimental Protocol: Synthesis of this compound

A documented method for the preparation of this compound involves the reaction of an allyl halide with carbon monoxide and methanol. This process is conducted in a methanol solution in the presence of a nickel-carbonyl and thiourea catalyst.[5]

Materials:

-

Allyl halide (e.g., allyl chloride, allyl bromide, or allyl iodide)

-

Carbon monoxide

-

Methanol

-

Nickel-carbonyl

-

Thiourea

Procedure:

-

The reaction is carried out in a methanol solution.

-

Nickel-carbonyl and thiourea are introduced as the catalytic system.

-

The reaction is maintained at atmospheric pressure.

-

The temperature is controlled between 15 °C and 35 °C.

-

The pH of the reaction mixture is maintained in the range of 5.5 to 9, with a preferred range of 7.5 to 8.[5]

This process can yield up to 89% of the butenoic ester.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis of this compound.

References

- 1. This compound | C5H8O2 | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 3724-55-8 [chemicalbook.com]

- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents [patents.google.com]

Spectroscopic Analysis of Methyl 3-butenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-butenoate (C₅H₈O₂), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | H-3 |

| ~5.1 | m | 2H | H-4 |

| 3.69 | s | 3H | -OCH₃ |

| 3.14 | d | 2H | H-2 |

¹³C NMR (Carbon NMR) Data [1]

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 171.5 | C-1 (C=O) |

| 130.9 | C-3 (=CH) |

| 118.5 | C-4 (=CH₂) |

| 51.8 | -OCH₃ |

| 38.6 | C-2 (-CH₂-) |

Infrared (IR) Spectroscopy[1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3080 | =C-H Stretch (alkene) |

| ~2955 | C-H Stretch (aliphatic) |

| 1742 | C=O Stretch (ester) |

| 1645 | C=C Stretch (alkene) |

| ~1437 | C-H Bend (aliphatic) |

| ~1170 | C-O Stretch (ester) |

Mass Spectrometry (MS)[1][2]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 100 | ~40 | [M]⁺ (Molecular Ion) |

| 59 | ~35 | [COOCH₃]⁺ |

| 39 | ~30 | [C₃H₃]⁺ |

| 69 | ~20 | [M - OCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then filtered through a pipette with a cotton plug into a standard 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer, for example, a 400 MHz instrument. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Correlation of spectroscopic techniques to structural information.

Caption: A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-butenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-butenoate, a valuable chemical intermediate in various synthetic applications, including pharmaceutical development. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound (C₅H₈O₂) is a clear, colorless liquid.[1] Its fundamental physical characteristics are crucial for its handling, reaction optimization, and purification.

Data Presentation

The experimentally determined and literature-reported values for the boiling point and density of this compound are summarized in the table below for straightforward comparison.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 112 °C | at 760 mmHg (lit.) | [2][3] |

| 107 °C | Not specified | ||

| Density | 0.939 g/mL | at 25 °C (lit.) | [2][3][4] |

| 0.93 g/mL | at 20 °C |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standard methodologies for ascertaining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for its determination is distillation .

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter or similar)

-

Condenser (Liebig, Graham, or Allihn)

-

Thermometer with appropriate range

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.

-

Begin gentle heating of the flask.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

The boiling point is recorded as the stable temperature at which the liquid is actively boiling and condensing on the thermometer.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. A straightforward and precise method for determining the density of a liquid is using a pycnometer or a graduated cylinder and balance .

Using a Graduated Cylinder and Balance (A less precise but common method):

Apparatus:

-

Analytical balance

-

Graduated cylinder (e.g., 10 mL or 25 mL)

Procedure:

-

Measure and record the mass of the empty, dry graduated cylinder.

-

Carefully add a known volume of this compound to the graduated cylinder. Record the volume accurately.

-

Measure and record the mass of the graduated cylinder containing the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.

Logical Relationships in Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of this compound.

Caption: Workflow for determining physical properties.

References

A Comprehensive Technical Guide to Methyl 3-butenoate for Researchers and Drug Development Professionals

Introduction: Methyl 3-butenoate, a versatile unsaturated ester, serves as a crucial building block in organic synthesis and holds significant potential in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its chemical properties, synonyms, and key applications, with a focus on experimental protocols and logical workflows relevant to researchers and scientists.

Nomenclature and Identification

This compound is known by a variety of alternative names and identifiers, which are essential for accurate literature searches and chemical procurement.

| Identifier Type | Value |

| IUPAC Name | methyl but-3-enoate[1] |

| CAS Number | 3724-55-8[1][2][3][4][5] |

| Molecular Formula | C5H8O2[2][3][4][5] |

| Molecular Weight | 100.12 g/mol [1][2] |

| InChI Key | GITITJADGZYSRL-UHFFFAOYSA-N[1][4] |

| SMILES | COC(=O)CC=C[1][6] |

A comprehensive list of its common synonyms is provided below:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 112 °C (lit.) | [6][8] |

| Density | 0.939 g/mL at 25 °C (lit.) | [6][8] |

| Refractive Index | n20/D 1.409 (lit.) | [6] |

| Flash Point | 20 °C (68 °F) - closed cup | [3] |

| Melting Point | -78.42 °C (estimate) | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | |

| Storage Temperature | 2-8°C | [8] |

Experimental Protocols

This compound is a key reagent in several important organic transformations. Below are detailed methodologies for some of its key applications.

Synthesis of Dipeptide Isosteres via Intermolecular Olefin Cross-Metathesis

This compound is utilized as a C-terminal component in the synthesis of dipeptide olefin isosteres, which are valuable tools in drug discovery for creating non-hydrolyzable peptide analogs.

Reaction Scheme:

Figure 1: General workflow for the synthesis of a Pro-Gly dipeptide isostere.

Detailed Methodology:

-

Preparation of Reactants: The N-terminal cross-metathesis partner, a vinyl-substituted carbamate derived from N-BOC-proline, is synthesized according to established literature procedures.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the N-BOC-proline vinyl-carbamate (1.0 eq) and this compound (1.2 eq) in anhydrous, degassed dichloromethane (DCM).

-

Catalyst Addition: Add a solution of a suitable Grubbs' catalyst (e.g., Grubbs' second generation, 5 mol%) in anhydrous, degassed DCM to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide isostere.

Palladium-Catalyzed Alkylations

This compound serves as an intermediate in palladium-catalyzed alkylation reactions, a fundamental C-C bond-forming reaction in organic synthesis.

Experimental Workflow:

Figure 2: Logical workflow for a Pd-catalyzed alkylation using this compound.

Detailed Methodology:

-

Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add a suitable base (e.g., sodium hydride, 1.1 eq) at 0 °C.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the enolate.

-

Catalyst and Alkylating Agent Addition: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 5 mol%) followed by the alkylating agent (e.g., an alkyl halide, 1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

-

Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Signaling and Metabolic Pathways

While direct involvement of this compound in specific mammalian signaling pathways is not extensively documented, its hydrolyzed product, 3-butenoate, is known to be metabolized by certain microorganisms. For instance, the bacterium Megasphaera elsdenii can convert 3-butenoate to butyrate as part of its butanoate metabolism. This provides a relevant metabolic context for the butenoate moiety.

Figure 3: Potential metabolic fate of the 3-butenoate moiety in Megasphaera elsdenii.

This metabolic transformation highlights the potential for the butenoate backbone to be processed within biological systems, a consideration for drug development professionals when designing molecules containing this functional group.

Conclusion

This compound is a valuable and versatile chemical entity with established applications in organic synthesis and potential for further exploration in medicinal chemistry. Its utility in constructing complex molecules, such as peptide isosteres, underscores its importance for researchers in drug discovery. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lactate and acrylate metabolism by Megasphaera elsdenii under batch and steady-state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: Butanoate metabolism - Megasphaera elsdenii [kegg.jp]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of Hexanoic acid Producing Megasphaera elsdenii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Methyl 3-butenoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling Methyl 3-butenoate.

Executive Summary

This compound is a volatile and highly flammable liquid that requires careful handling in a laboratory setting. While specific toxicological data for this compound is largely unavailable in the public domain, its chemical structure as an unsaturated ester suggests potential reactivity. This guide provides a comprehensive overview of the known health and safety information for this compound, outlines standard experimental protocols for toxicological assessment based on OECD guidelines, and presents a hypothetical signaling pathway for cellular toxicity based on its chemical class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and potential hazards.

| Property | Value | Reference(s) |

| Molecular Formula | C5H8O2 | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| CAS Number | 3724-55-8 | [1] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 112 °C | [2] |

| Density | 0.939 g/mL at 25 °C | [2] |

| Flash Point | 20 °C (68 °F) - closed cup | [1] |

| Solubility | Slightly soluble in water. | [2] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid. The Globally Harmonized System (GHS) classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

Signal Word: Danger[1]

Hazard Pictogram: [1]

-

GHS02: Flame

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]

-

Use non-sparking tools.

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1]

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep cool.[1]

-

Store away from incompatible materials such as oxidizing agents.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a laboratory coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[3]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Evacuate personnel to a safe area.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

-

Do not let the product enter drains.

Toxicological Information

There is a significant lack of publicly available toxicological data for this compound. Most safety data sheets indicate "no data available" for acute toxicity, skin and eye irritation, sensitization, and genotoxicity.[4] The primary known hazard is its flammability. It may cause irritation upon contact.[2]

Due to the absence of specific data, this section outlines the standard experimental protocols that would be used to assess the toxicological profile of a chemical like this compound, based on internationally recognized OECD guidelines.

Hypothetical Experimental Protocols for Toxicological Assessment

The following are descriptions of standard OECD test guidelines that would be employed to determine the toxicity of this compound.

Acute Dermal Toxicity (as per OECD Guideline 402) [5][6][7][8][9]

-

Principle: To determine the short-term toxic effects of a substance applied in a single dose to the skin of an experimental animal.

-

Methodology:

-

Healthy young adult albino rabbits or rats are used.

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of not less than 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

A limit test at a dose of 2000 mg/kg body weight is typically performed first. If no mortality or compound-related morbidity is observed, no further testing is necessary.

-

If mortality occurs, a full study with multiple dose groups is conducted to determine the LD50 (the dose that is lethal to 50% of the test animals).

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

At the end of the study, all animals are subjected to a gross necropsy.

-

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404) [10][11][12][13][14]

-

Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin inflammation.

-

Methodology:

-

A single animal (typically an albino rabbit) is used for the initial test.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of clipped skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After exposure, the patch is removed, and the residual substance is washed off.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The reactions are scored according to a standardized grading system.

-

If a corrosive effect is not observed in the initial test, the response is confirmed in up to two additional animals.

-

Acute Eye Irritation/Corrosion (as per OECD Guideline 405) [3][15][16][17][18]

-

Principle: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Methodology:

-

A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as a control.[16]

-

The eyelids are held together for about one second to prevent loss of the material.[16]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[18]

-

Lesions of the cornea, iris, and conjunctiva are scored according to a standardized scale.[17]

-

If a corrosive or severe irritant effect is observed in the first animal, the test is terminated. Otherwise, the response is confirmed in up to two additional animals.[16]

-

Skin Sensitization (as per OECD Guideline 406 - Guinea Pig Maximization Test) [19][20][21][22][23]

-

Principle: To assess the potential of a substance to induce a delayed hypersensitivity reaction (skin sensitization).

-

Methodology:

-

Induction Phase: A group of guinea pigs is initially exposed to the test substance. This involves both intradermal injections of the substance (with and without Freund's Complete Adjuvant to enhance the immune response) and a topical application to the same area one week later.

-

Challenge Phase: Two weeks after the induction exposures, both the test group and a control group (not exposed during induction) are challenged with a topical application of the test substance at a non-irritating concentration.

-

Assessment: The skin reaction at the challenge site is observed at 24 and 48 hours after application and scored for erythema and edema. A substance is considered a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.

-

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471) [24][25][26][27][28]

-

Principle: To detect gene mutations induced by the test substance. The test uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes required for histidine or tryptophan synthesis, respectively. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.

-

Methodology:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, a rat liver fraction that mimics mammalian metabolism).

-

The mixture is plated on a minimal agar medium.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474) [29][30][31][32][33]

-

Principle: To detect damage to chromosomes or the mitotic apparatus in erythroblasts (immature red blood cells) in the bone marrow of treated animals. This damage can result in the formation of micronuclei in the cytoplasm of newly formed erythrocytes.

-

Methodology:

-

The test substance is administered to animals (usually mice or rats) via an appropriate route, typically in one or two doses.

-

Bone marrow is sampled at appropriate times after the last administration (e.g., 24 and 48 hours).

-

The bone marrow cells are prepared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[32]

-

A substance is considered a genotoxic agent if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.

-

Potential Mechanisms of Toxicity and Signaling Pathways

While no specific studies on the toxic mechanisms of this compound were identified, its chemical structure as an α,β-unsaturated ester provides clues to its potential reactivity. Such compounds can act as Michael acceptors, reacting with biological nucleophiles like the thiol groups in cysteine residues of proteins and glutathione.[34][35][36][37] This covalent modification can disrupt protein function and deplete cellular antioxidant defenses, leading to cellular stress and toxicity.[37]

Hypothetical Signaling Pathway for Cellular Toxicity

The following diagram illustrates a generalized and hypothetical signaling pathway that could be initiated by a reactive electrophile like an α,β-unsaturated carbonyl compound. It is important to note that this is not based on specific data for this compound and serves as an illustrative example of a potential toxicity mechanism.

Experimental Workflow for Investigating Toxicity Pathways

The following diagram illustrates a general workflow for investigating the potential toxicity pathways of a compound like this compound.

Conclusion

This compound is a highly flammable liquid that must be handled with appropriate safety precautions. While there is a notable absence of specific toxicological data, its classification as an α,β-unsaturated ester suggests a potential for reactivity with biological molecules, which could lead to cellular toxicity. In the absence of empirical data, a precautionary approach to handling is warranted. Further research, following standardized OECD guidelines, is necessary to fully characterize the toxicological profile of this compound. Professionals in research and drug development should prioritize engineering controls and personal protective equipment to minimize exposure until more comprehensive safety data becomes available.

References

- 1. This compound | C5H8O2 | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. oecd.org [oecd.org]

- 4. This compound, 3724-55-8 [thegoodscentscompany.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. scribd.com [scribd.com]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. eurolab.net [eurolab.net]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 25. nib.si [nib.si]

- 26. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 31. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 32. nucro-technics.com [nucro-technics.com]

- 33. oecd.org [oecd.org]

- 34. alpha beta-unsaturated carbonyl: Topics by Science.gov [science.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Methyl 3-butenoate for Researchers and Drug Development Professionals

Introduction: Methyl 3-butenoate (CAS No. 3724-55-8), a volatile olefin ester, is a versatile building block in organic synthesis, finding increasing application in the development of novel pharmaceutical compounds. Its utility in palladium-catalyzed alkylations and as a precursor for more complex molecular architectures underscores the critical need for high-purity grades of this reagent to ensure reaction specificity and reproducibility.[1] This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative summary of suppliers, detailed analytical methodologies for purity assessment, and its relevance in pharmaceutical research.

Commercial Suppliers and Product Specifications

The availability of high-purity this compound is crucial for researchers and drug development professionals who require well-characterized starting materials. A survey of prominent chemical suppliers reveals a range of purities, with most vendors offering grades of 95% or higher. For applications demanding the highest quality, several suppliers provide grades with purities of 98% and above, typically determined by gas chromatography (GC). Below is a summary of commercial suppliers and their listed specifications for this compound.

| Supplier | Product Number | Purity Specification | Analytical Method |

| Sigma-Aldrich | 384267 | 95% | Not specified |

| TCI Chemicals | M3405 | >95.0% | GC |

| Amerigo Scientific | CBB1115096 | 95% | Not specified |

| Santa Cruz Biotechnology | sc-257751 | Not specified | Not specified |

| ChemicalBook Suppliers | Multiple | Up to 99% | Not specified |

| The Good Scents Company | 3724-55-8 | 95% | Not specified |

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is paramount for its successful application in sensitive synthetic protocols. The primary analytical techniques employed for quality control are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture, making it ideal for assessing the purity of this compound and identifying potential impurities.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from common impurities.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Maintain at 150 °C for 2 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the known fragmentation pattern of this compound, with characteristic peaks at m/z values corresponding to the molecular ion and its fragments.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for quantitative analysis (qNMR).

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice.

-

Sample Preparation: A known amount of the this compound sample is accurately weighed and dissolved in a precise volume of the deuterated solvent containing a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) is crucial for accurate integration, typically 30 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Spectral Data and Interpretation:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.85-5.75 (m, 1H, -CH=CH₂)

-

δ 5.15-5.05 (m, 2H, -CH=CH₂)

-

δ 3.68 (s, 3H, -OCH₃)

-

δ 3.10 (d, J = 7.2 Hz, 2H, -CH₂-)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 171.5 (C=O)

-

δ 131.0 (-CH=)

-

δ 118.0 (=CH₂)

-

δ 51.5 (-OCH₃)

-

δ 38.5 (-CH₂-)

-

The purity can be calculated by comparing the integral of a characteristic proton signal of this compound with the integral of a known signal from the internal standard.

Visualizing Workflows and Relationships

To provide a clearer understanding of the quality control process and the importance of purity in research applications, the following diagrams are presented.

Relevance in Drug Development

High-purity this compound serves as a critical starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its terminal double bond and ester functionality allow for a wide range of chemical transformations, including but not limited to:

-

Michael Additions: The electron-withdrawing nature of the ester group activates the double bond for conjugate addition reactions, a common strategy for carbon-carbon bond formation in drug synthesis.

-

Heck and Suzuki Couplings: The vinyl group can participate in palladium-catalyzed cross-coupling reactions to introduce more complex substituents.

-

Metathesis Reactions: The terminal alkene is a suitable substrate for olefin metathesis, enabling the construction of intricate cyclic and acyclic structures.

The presence of impurities can lead to side reactions, reduced yields, and the formation of undesired byproducts that may be difficult to separate from the target active pharmaceutical ingredient (API). Therefore, the use of high-purity this compound is a critical factor in ensuring the efficiency, scalability, and safety of a synthetic route in a drug development program.

Conclusion

For researchers, scientists, and drug development professionals, the selection of high-purity reagents is a foundational aspect of successful and reproducible research. This guide has provided a comprehensive overview of the commercial availability of high-purity this compound, detailed analytical protocols for its quality assessment, and highlighted its significance in pharmaceutical synthesis. By understanding the supplier landscape and the analytical methodologies used to ensure purity, researchers can make informed decisions when sourcing this versatile chemical building block for their critical applications.

References

An In-depth Technical Guide to the Basic Reactivity of the Terminal Alkene in Methyl 3-butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-butenoate is a versatile bifunctional molecule containing a terminal alkene and a methyl ester. The terminal alkene, a site of high electron density, is the primary locus of reactivity, making it a valuable building block in organic synthesis. Its ability to undergo a wide array of transformations allows for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of the fundamental reactivity of the terminal alkene in this compound, with a focus on reaction classes relevant to pharmaceutical and materials science research. We will delve into electrophilic and radical additions, oxidative transformations, and transition metal-catalyzed reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application.

Electrophilic Addition Reactions

The π-bond of the terminal alkene in this compound is nucleophilic and readily reacts with electrophiles. These reactions typically proceed through a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon with the most hydrogen atoms, leading to the formation of the more stable secondary carbocation.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound proceeds via a classic electrophilic addition mechanism. Protonation of the terminal carbon leads to a secondary carbocation at the C3 position, which is then attacked by the halide anion to yield the corresponding 4-halo-substituted butanoate.

Table 1: Regioselectivity in Electrophilic Additions

| Reaction | Reagent | Major Product | Regioselectivity | Typical Yield |

| Hydrobromination | HBr | Methyl 4-bromobutanoate | Markovnikov | >90% |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | Methyl 4-hydroxybutanoate | Markovnikov | Variable |

Hydroboration-Oxidation

In contrast to hydrohalogenation and acid-catalyzed hydration, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. Borane (BH₃) or its complexes (e.g., BH₃·THF, 9-BBN) add across the double bond, with the boron atom adding to the less sterically hindered terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding methyl 4-hydroxybutanoate. This reaction is highly regioselective and stereospecific (syn-addition).[1][2] The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance regioselectivity.[3]

Experimental Protocol: Hydroboration-Oxidation of this compound

-

To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 9-BBN (1.1 equiv) in THF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the mixture back to 0 °C and slowly add ethanol, followed by a 3 M aqueous solution of sodium hydroxide.

-

Carefully add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 25 °C.

-

After the addition is complete, warm the mixture to 50 °C and stir for 1 hour.

-

Cool the reaction to room temperature, and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield methyl 4-hydroxybutanoate.

Reaction Pathway: Electrophilic Additions

Caption: Regioselectivity in additions to this compound.

Radical Addition Reactions

The terminal alkene of this compound can also undergo radical addition reactions. A key example is the anti-Markovnikov addition of HBr in the presence of peroxides.

Anti-Markovnikov Hydrobromination

Initiated by the homolytic cleavage of a peroxide (e.g., benzoyl peroxide), a bromine radical is generated from HBr. This bromine radical adds to the terminal carbon of the alkene, forming the more stable secondary radical at the C3 position. This radical then abstracts a hydrogen atom from another molecule of HBr to yield methyl 4-bromobutanoate and regenerate a bromine radical, propagating the chain reaction.[4][5] This method provides complementary regioselectivity to the ionic hydrobromination.

Table 2: Comparison of Hydrobromination Methods

| Method | Initiator/Catalyst | Regioselectivity | Key Intermediate |

| Ionic Addition | None | Markovnikov | Secondary Carbocation |

| Radical Addition | Peroxide (ROOR) | Anti-Markovnikov | Secondary Radical |

Reaction Pathway: Radical vs. Ionic Addition of HBr

Caption: Mechanistic divergence in HBr addition.

Oxidative Transformations

The electron-rich double bond is susceptible to various oxidative reactions, providing access to epoxides, diols, and cleaved carbonyl products.

Epoxidation

Epoxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide, methyl 3-(oxiran-2-yl)propanoate. The reaction is stereospecific, proceeding via a concerted mechanism where the oxygen atom is delivered to one face of the alkene.[6]

Experimental Protocol: Epoxidation of this compound

-

Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

-

Add sodium bicarbonate (2.0 equiv) to buffer the reaction mixture.

-

Cool the suspension to 0 °C in an ice bath.

-

Add m-CPBA (1.2 equiv) portion-wise over 15 minutes, monitoring the reaction by TLC.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Ozonolysis

Ozonolysis provides a method for the oxidative cleavage of the double bond. Treatment of this compound with ozone (O₃) at low temperature forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. The workup conditions determine the final products. Reductive workup (e.g., with dimethyl sulfide or zinc) yields methyl 3-oxopropanoate and formaldehyde.[7][8] Oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid.

Experimental Workflow: Ozonolysis

Caption: Ozonolysis workflow for this compound.

Transition Metal-Catalyzed Reactions

Transition metal catalysis unlocks a vast array of transformations for the terminal alkene of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Catalytic Hydrogenation

The double bond can be selectively reduced to a single bond via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] This reaction is typically quantitative and proceeds under mild conditions. Asymmetric hydrogenation using chiral catalysts (e.g., Rh- or Ru-based complexes) can, in principle, be applied to prochiral derivatives of this compound to generate chiral products with high enantiomeric excess.[9][10][11]

Heck Reaction

The Heck reaction is a powerful tool for C-C bond formation, coupling the alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[12] The reaction of this compound with an aryl iodide (Ar-I) would be expected to yield a mixture of E and Z isomers of methyl 4-aryl-3-butenoate and/or methyl 4-aryl-2-butenoate, depending on the reaction conditions and the potential for double bond migration.[13][14]

Table 3: Common Catalytic Transformations

| Reaction | Catalyst System | Product Type | Key Features |

| Hydrogenation | Pd/C, H₂ | Saturated Ester | Selective reduction of C=C |

| Heck Reaction | Pd(OAc)₂, PPh₃, Base | Arylated/Vinylated Ester | C-C bond formation |

| Cross-Metathesis | Grubbs Catalyst | Substituted Alkene | Alkylidene exchange |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone | Markovnikov oxidation |

| Pauson-Khand | Co₂(CO)₈ | Cyclopentenone | [2+2+1] cycloaddition |

Olefin Cross-Metathesis

Olefin metathesis, particularly cross-metathesis with a Grubbs-type ruthenium catalyst, allows for the exchange of alkylidene fragments between two different alkenes.[15] Reacting this compound with another terminal alkene can lead to the formation of a new, longer-chain unsaturated ester, with the release of ethylene as a byproduct. The selectivity for the cross-product over homodimers depends on the relative reactivity of the two alkene partners and the catalyst used.

Wacker Oxidation

The Wacker oxidation transforms terminal alkenes into methyl ketones using a palladium(II) catalyst and a co-oxidant like copper(II) chloride under an oxygen atmosphere.[16] For this compound, this reaction would yield methyl 4-oxobutanoate. The reaction follows Markovnikov regioselectivity, with nucleophilic attack of water occurring at the more substituted carbon of the palladium-alkene complex.

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex like Co₂(CO)₈, to form a cyclopentenone.[1] The reaction of this compound with an alkyne would construct a bicyclic system containing a five-membered ring fused to the butanoate chain. The regioselectivity is influenced by steric and electronic factors of both the alkene and alkyne.[17]

Application in Drug Development: Synthesis of Baclofen

The reactivity of the butenoate scaffold is relevant in the synthesis of pharmacologically active molecules. A plausible synthetic route to (±)-Baclofen, a muscle relaxant, can be envisioned starting from a precursor derivable from this compound. While many syntheses of Baclofen exist, a key disconnection involves the Michael addition of a nitromethane anion to a cinnamate ester.[18][19] This key intermediate, methyl 4-chloro-cinnamate, can be synthesized from this compound.

Proposed Synthetic Workflow for a Baclofen Precursor

-

Heck Reaction: Couple this compound with 1-iodo-4-chlorobenzene using a palladium catalyst to form methyl 4-(4-chlorophenyl)but-2-enoate (after isomerization) or a related isomer.

-

Michael Addition: React the resulting α,β-unsaturated ester with nitromethane in the presence of a suitable base (e.g., tetrabutylammonium fluoride) to introduce the nitro group at the β-position relative to the ester, forming methyl 3-(4-chlorophenyl)-4-nitrobutanoate.[18]

-

Reduction and Hydrolysis: Subsequent reduction of the nitro group to an amine (e.g., using NiCl₂ and NaBH₄ or catalytic hydrogenation) and hydrolysis of the methyl ester would yield Baclofen.

Caption: Plausible synthetic route to Baclofen from this compound.

Conclusion

The terminal alkene of this compound is a versatile functional group that participates in a rich variety of chemical transformations. Its reactivity can be finely tuned through the choice of reagents and catalysts to achieve desired regiochemical and stereochemical outcomes. From fundamental electrophilic and radical additions to sophisticated transition metal-catalyzed cross-couplings and cycloadditions, this compound serves as a valuable C4 building block. The principles outlined in this guide provide a solid foundation for its application in the synthesis of complex targets, including pharmaceuticals like Baclofen, and for the development of novel materials. The strategic manipulation of its terminal alkene continues to be a fruitful area of research for synthetic chemists.

References

- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 5. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 6. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. ethz.ch [ethz.ch]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cross Metathesis [organic-chemistry.org]

- 16. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 17. First C-C bond formation in the Pauson-Khand reaction: Influence of carbon-carbon triple bond polarization on regiochemistry - A density functional theory study - Repository of the Academy's Library [real.mtak.hu]

- 18. Synthesis of (R,S)-[4-11C]baclofen via Michael addition of nitromethane labeled with short-lived 11C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

Molecular formula and weight of Methyl 3-butenoate

This guide provides core information regarding the molecular properties of Methyl 3-butenoate, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound is a chemical compound with the molecular formula C5H8O2.[1][2][3][4][5] Its molecular weight is approximately 100.12 g/mol .[1][2] This ester is also known by other names such as Methyl but-3-enoate and 3-Butenoic acid, methyl ester.[1][5]

Quantitative Data Summary

The fundamental molecular data for this compound is summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C5H8O2 |

| Molecular Weight | 100.12 g/mol [1][2] |

| Alternate Molecular Weight 1 | 100.117 g/mol [4] |

| Alternate Molecular Weight 2 | 100.1158 g/mol [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to individual research studies and are not available in general chemical databases. For precise methodologies, researchers should consult peer-reviewed scientific literature that specifically discusses the use or synthesis of this compound. Such protocols would typically include details on starting materials, reaction conditions (temperature, pressure, catalysts), purification techniques (such as distillation or chromatography), and analytical methods for characterization (like NMR, GC-MS, and IR spectroscopy).

Logical Relationship of Molecular Formula

The following diagram illustrates the elemental composition of this compound as derived from its molecular formula.

References

An In-depth Technical Guide to Iron Carbonyl-Promoted Isomerization of Olefin Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomerization of olefin esters, particularly the conversion of readily available unsaturated esters into their more valuable α,β-unsaturated counterparts, is a synthetically important transformation. Iron carbonyl complexes, notably iron pentacarbonyl (Fe(CO)₅), have emerged as effective promoters for this reaction, offering distinct advantages in terms of cost-effectiveness and catalytic efficiency. This technical guide provides a comprehensive overview of the iron carbonyl-promoted isomerization of olefin esters, detailing the reaction mechanisms for both photochemical and thermal activation, extensive quantitative data on substrate scope and reaction yields, and detailed experimental protocols. Furthermore, this guide includes visual representations of the catalytic cycles and experimental workflows to facilitate a deeper understanding of the underlying processes.

Introduction

The isomerization of carbon-carbon double bonds is a fundamental process in organic synthesis, enabling the conversion of less stable, non-conjugated olefins into their thermodynamically more stable conjugated isomers. For olefin esters, this transformation is particularly valuable as α,β-unsaturated esters are versatile building blocks in a myriad of chemical syntheses, including the production of polymers, fragrances, and pharmaceuticals. While various transition metal catalysts have been employed for this purpose, iron carbonyls offer a compelling combination of low cost, ready availability, and unique reactivity.

This guide will explore the two primary modes of initiating the isomerization process using iron carbonyls: photochemical activation and thermal induction. The choice of method significantly influences the reaction conditions and, in some cases, the selectivity of the transformation.

Reaction Mechanisms

The isomerization of olefin esters promoted by iron carbonyls can proceed through two distinct mechanistic pathways depending on the method of activation: a photochemical pathway involving an η⁴-oxadiene intermediate and a thermal pathway that proceeds via a π-allyl metal hydride intermediate.

Photochemical Isomerization

Photochemical activation of iron pentacarbonyl (Fe(CO)₅) is a common method to initiate the isomerization of olefin esters. The process is initiated by the UV irradiation of Fe(CO)₅, which leads to the dissociation of a carbonyl ligand and the formation of the highly reactive, coordinatively unsaturated Fe(CO)₄ and subsequently Fe(CO)₃ species.[1] The catalytically active Fe(CO)₃ fragment then coordinates to the olefin ester.

A key feature of the isomerization of olefin esters, as opposed to simple olefins, is the ability of the ester group to participate in the coordination to the iron center. This leads to the formation of a stable Fe(CO)₃(η⁴-α,β-ester) complex, where the iron is coordinated to both the C=C double bond and the carbonyl group of the ester in an η⁴-oxadiene fashion.[2] This complex is significantly more stable than the corresponding complex with the non-conjugated olefin ester, thus driving the equilibrium towards the α,β-unsaturated product. The final α,β-unsaturated ester is liberated from the iron complex by treatment with a ligand such as pyridine or by exposure to carbon monoxide.[2][3]

References

- 1. Identification of the dominant photochemical pathways and mechanistic insights to the ultrafast ligand exchange of Fe(CO)5 to Fe(CO)4EtOH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iron Carbonyl-Promoted Isomerization of Olefin Esters to Their alpha,beta-Unsaturated Esters: Methyl Oleate and Other Examples. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-Butenoate from Allyl Halides

Introduction

Methyl 3-butenoate, an important unsaturated ester, serves as a versatile building block in organic synthesis, finding applications in the production of polymers, pharmaceuticals, and agrochemicals. Its synthesis from readily available allyl halides is a key transformation for which several effective protocols have been developed. This document provides detailed application notes and experimental protocols for the synthesis of this compound from allyl halides, primarily focusing on transition metal-catalyzed carbonylation reactions. The information is targeted towards researchers, scientists, and professionals in drug development.

Reaction Scheme

The general reaction for the synthesis of this compound from an allyl halide is as follows:

CH₂=CHCH₂X + CO + CH₃OH → CH₂=CHCH₂COOCH₃ + HX (where X = Cl, Br, I)

Data Presentation

The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound and related β,γ-unsaturated esters from allyl halides.

| Catalyst System | Allyl Halide | CO Source | Solvent | Temperature (°C) | Pressure (CO) | Reaction Time (h) | Yield (%) | Reference |

| Nickel-carbonyl/Thiourea | Allyl halide (Cl, Br, I) | CO gas | Methanol | 15 - 35 | Atmospheric | 5 - 8 | Up to 89 | [1] |

| Pd(OAc)₂ | trans-Cinnamoyl chloride | CO gas | 1,4-Dioxane | 60 | 0.2 MPa | 5 | 90 (isolated) | [2][3] |

| Pd/P(t-Bu)₃ or Pd/Xantphos | Allyl halide | Phenyl formate | CH₃CN | 80 | N/A | Not Specified | High | [4] |

Experimental Protocols

Protocol 1: Nickel-Catalyzed Carbonylation of Allyl Halides

This protocol is based on a homogeneous phase reaction using a nickel-carbonyl catalyst.[1]

Materials:

-

Allyl halide (e.g., allyl chloride, allyl bromide, or allyl iodide)

-

Methanol

-

Nickel-carbonyl (Ni(CO)₄) - Caution: Extremely Toxic

-

Thiourea

-

Carbon monoxide (CO) gas

-

Base (e.g., sodium methoxide) to adjust pH

-

Reaction flask equipped with a gas inlet, stirrer, and pH electrode

Procedure:

-

In a well-ventilated fume hood, charge the reaction flask with methanol (at least 5 moles per mole of allyl halide).

-

Introduce carbon monoxide gas into the flask to create a CO atmosphere at atmospheric pressure.

-

Add nickel-carbonyl (0.01 to 0.1 mole per mole of allyl halide) and thiourea to the methanol. The molar ratio of thiourea to nickel-carbonyl should be optimized.

-

Add the allyl halide to the reaction mixture.

-

Maintain the temperature of the reaction mixture between 15 °C and 35 °C.

-

Adjust and maintain the pH of the solution between 5.5 and 9 (preferably 7.5 to 8) by adding a suitable base.

-

Stir the reaction mixture for 5 to 8 hours under a continuous CO atmosphere.

-

Upon completion, the reaction mixture can be worked up by neutralizing any excess base, removing the catalyst (e.g., by precipitation), and isolating the this compound through distillation.

Protocol 2: Palladium-Catalyzed Carbonylation of Allyl Chlorides (Phosphine-Free)

This protocol describes a convenient and general method for the synthesis of β,γ-unsaturated esters.[2][3]

Materials:

-

Allyl chloride (or a substituted allyl chloride)

-

Methanol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N) or another suitable base

-

1,4-Dioxane (or other suitable solvent)

-

Carbon monoxide (CO) gas

-

Nitrogen (N₂) gas

-

Autoclave or a pressure-rated reaction vessel

Procedure:

-

To a pressure vessel, add palladium(II) acetate (e.g., 0.1 mol%).

-

Add the solvent (1,4-dioxane), the allyl chloride (1.0 eq.), methanol (1.2 eq.), and the base (e.g., Et₃N, 1.2 eq.).

-

Seal the vessel and purge with nitrogen gas.

-

Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 0.2 MPa) and then with nitrogen to a total pressure (e.g., 2.0 MPa).

-

Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir for the required time (e.g., 5 hours).

-